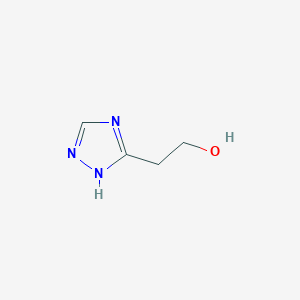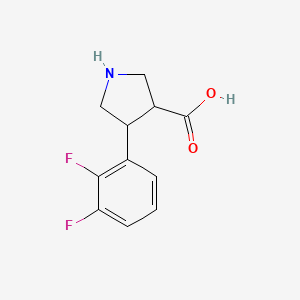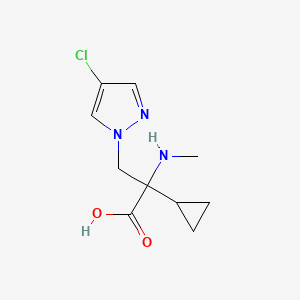
2-(1H-1,2,4-triazol-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a hydroxyl group attached to the ethyl chain, making it an alcohol derivative of triazole. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1,2,4-triazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,2,4-triazole and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 1,2,4-triazole is dissolved in a suitable solvent, and ethylene oxide is added dropwise while maintaining the reaction temperature. The reaction mixture is then stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethylamine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(1H-1,2,4-triazol-3-yl)acetaldehyde or 2-(1H-1,2,4-triazol-3-yl)acetic acid.
Reduction: Formation of 2-(1H-1,2,4-triazol-3-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(1H-1,2,4-triazol-3-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, triazole derivatives are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: The parent compound without the ethyl and hydroxyl groups.
2-(1H-1,2,4-Triazol-1-yl)ethan-1-ol: A similar compound with the triazole nitrogen at a different position.
1,2,4-Triazole-3-thiol: A sulfur-containing analog.
Uniqueness
2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to the presence of both the triazole ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C4H7N3O |
|---|---|
Peso molecular |
113.12 g/mol |
Nombre IUPAC |
2-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H7N3O/c8-2-1-4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7) |
Clave InChI |
KNIARYZRPMJYFH-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)








